
2-(1-Hydroxyethyl)-3,5-dimethylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Hydroxyethyl)-3,5-dimethylphenol is an organic compound with a phenolic structure It is characterized by the presence of a hydroxyethyl group attached to the second carbon of the phenol ring, and two methyl groups attached to the third and fifth carbons
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxyethyl)-3,5-dimethylphenol can be achieved through several methods. One common approach involves the alkylation of 3,5-dimethylphenol with ethylene oxide under basic conditions. The reaction typically proceeds as follows:
Starting Material: 3,5-dimethylphenol
Reagent: Ethylene oxide
Catalyst: Sodium hydroxide (NaOH)
Solvent: Water or an organic solvent like ethanol
Reaction Conditions: The reaction is carried out at elevated temperatures (around 60-80°C) and under pressure to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
化学反应分析
Types of Reactions
2-(1-Hydroxyethyl)-3,5-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-(1-oxoethyl)-3,5-dimethylphenol.
Reduction: The compound can be reduced to form 2-(1-hydroxyethyl)-3,5-dimethylcyclohexanol.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base such as pyridine or triethylamine.
Major Products
Oxidation: 2-(1-oxoethyl)-3,5-dimethylphenol
Reduction: 2-(1-hydroxyethyl)-3,5-dimethylcyclohexanol
Substitution: Various ethers or esters depending on the electrophile used.
科学研究应用
2-(1-Hydroxyethyl)-3,5-dimethylphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of oxidative stress-related conditions.
Industry: It is used in the production of polymers and resins due to its phenolic structure, which provides stability and resistance to degradation.
作用机制
The mechanism of action of 2-(1-Hydroxyethyl)-3,5-dimethylphenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenolic hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby reducing oxidative stress.
Enzyme Inhibition: The compound may inhibit certain enzymes involved in oxidative processes, further contributing to its antioxidant effects.
Signal Transduction: It may modulate signal transduction pathways related to inflammation and cell survival.
相似化合物的比较
2-(1-Hydroxyethyl)-3,5-dimethylphenol can be compared with other similar compounds to highlight its uniqueness:
2-(1-Hydroxyethyl)-4,6-dimethylphenol: Similar structure but with methyl groups at different positions, leading to different chemical properties and reactivity.
2-(1-Hydroxyethyl)-3,5-di-tert-butylphenol: The presence of bulky tert-butyl groups significantly alters the compound’s steric and electronic properties.
2-(1-Hydroxyethyl)-3,5-dimethoxyphenol: The methoxy groups provide different electronic effects compared to methyl groups, affecting the compound’s reactivity and applications.
属性
分子式 |
C10H14O2 |
|---|---|
分子量 |
166.22 g/mol |
IUPAC 名称 |
2-(1-hydroxyethyl)-3,5-dimethylphenol |
InChI |
InChI=1S/C10H14O2/c1-6-4-7(2)10(8(3)11)9(12)5-6/h4-5,8,11-12H,1-3H3 |
InChI 键 |
HXCGWXDSKDKHGO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)O)C(C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


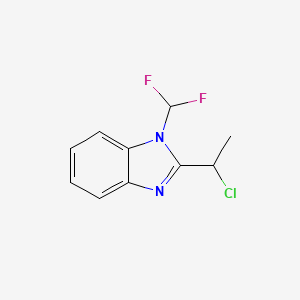
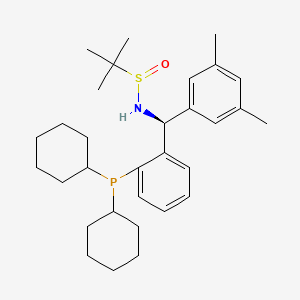
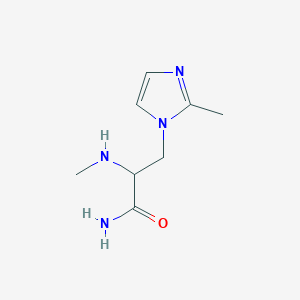
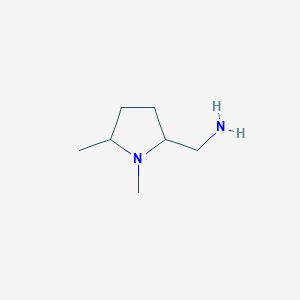
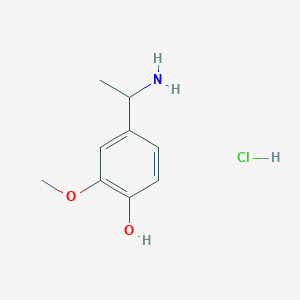
![Tert-butyl4-{3-chlorobicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate](/img/structure/B13647212.png)

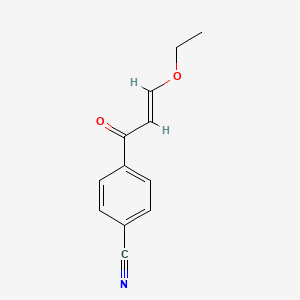
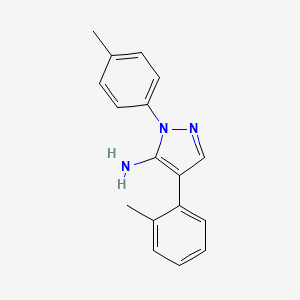
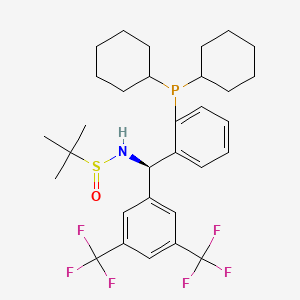
![3-Bromo-7-chlorodibenzo[b,d]furan](/img/structure/B13647238.png)
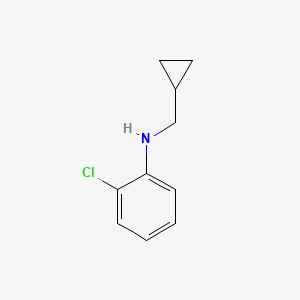
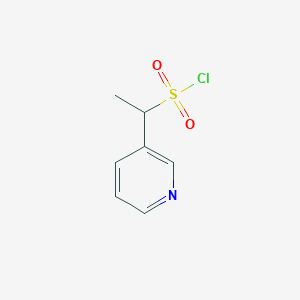
![3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine](/img/structure/B13647257.png)
